molecular formula C20H19ClN2O2S B11273833 ethyl {4-[(4-chlorobenzyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate

ethyl {4-[(4-chlorobenzyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate

Cat. No.: B11273833
M. Wt: 386.9 g/mol
InChI Key: JXIGVOLNVACQDY-UHFFFAOYSA-N
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Description

ETHYL 2-(4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1H-1,5-BENZODIAZEPIN-2-YL)ACETATE is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, hypnotic, and muscle relaxant properties. This particular compound is characterized by the presence of a chlorophenyl group, a benzodiazepine core, and an ethyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1H-1,5-BENZODIAZEPIN-2-YL)ACETATE typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-diamine with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction. This step involves the reaction of the benzodiazepine core with a chlorophenyl methyl halide in the presence of a base.

    Attachment of the Ethyl Acetate Moiety: The final step involves the esterification of the benzodiazepine derivative with ethyl acetate. This can be achieved using an acid catalyst such as sulfuric acid or a base catalyst like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzodiazepine core, potentially converting it to a dihydrobenzodiazepine derivative.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzodiazepine derivatives.

    Substitution: Various substituted benzodiazepine derivatives depending on the electrophile used.

Scientific Research Applications

ETHYL 2-(4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1H-1,5-BENZODIAZEPIN-2-YL)ACETATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, particularly its potential as an anxiolytic or hypnotic agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1H-1,5-BENZODIAZEPIN-2-YL)ACETATE involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and hypnotic properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

ETHYL 2-(4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1H-1,5-BENZODIAZEPIN-2-YL)ACETATE is unique due to its specific chemical structure, which includes a chlorophenyl group and an ethyl acetate moiety. This structure imparts distinct pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of efficacy and safety compared to other benzodiazepines.

Properties

Molecular Formula

C20H19ClN2O2S

Molecular Weight

386.9 g/mol

IUPAC Name

ethyl 2-[4-[(4-chlorophenyl)methylsulfanyl]-1H-1,5-benzodiazepin-2-yl]acetate

InChI

InChI=1S/C20H19ClN2O2S/c1-2-25-20(24)12-16-11-19(23-18-6-4-3-5-17(18)22-16)26-13-14-7-9-15(21)10-8-14/h3-11,22H,2,12-13H2,1H3

InChI Key

JXIGVOLNVACQDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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